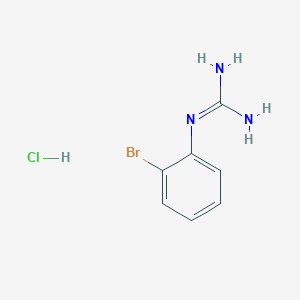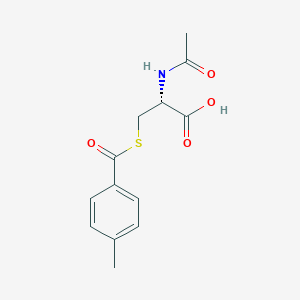![molecular formula C19H17NO3 B8252137 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B8252137.png)
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of dibenzoazocines This compound is characterized by its unique structure, which includes a dibenzoazocin core fused with a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of Ethynylaniline: This is achieved through a Sonogashira coupling reaction, where an ethynyl group is introduced to an aniline derivative.
Pseudo-Intramolecular Hydrohalogenation: The ethynylaniline undergoes a hydrohalogenation reaction in a syn-selective manner, forming a haloalkene intermediate.
Construction of Dibenzoazocin Ring: The haloalkene intermediate is then subjected to Buchwald–Hartwig coupling to form the dibenzoazocin ring.
Aryl Substitution: Finally, the dibenzoazocin ring is functionalized with a butanoic acid moiety through a Suzuki–Miyaura coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the dibenzoazocin core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f]azocin-6(5H)-one: This compound shares a similar core structure but lacks the butanoic acid moiety.
11,12-dihydrodibenzo[b,f]azocin-6(5H)-one: Another related compound with a similar core but different functional groups.
Benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)-dione: A structurally related compound with additional ring systems.
Uniqueness
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQBJHKSUFZPX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Benzofuro[3,2-c][1]benzopyran-3,10-diol, 6a,11a-dihydro-9-methoxy-, (6aS,11aS)-](/img/structure/B8252077.png)



![Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8252101.png)
![7-Hydroxyspiro[3.5]nonan-2-one](/img/structure/B8252115.png)

![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]](/img/structure/B8252144.png)



![(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252162.png)
